cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-iodophenyl ketone substituent. Its molecular formula is C₁₅H₁₇IO₃ (molecular weight: 372.2 g/mol), with the InChI key BRTJQTYCGVEPNG-CMPLNLGQSA-N and CAS number 735275-39-5 . The compound’s stereochemistry is defined by the cis configuration of the cyclohexane ring, where the carboxylic acid group and the 2-(4-iodophenyl)-2-oxoethyl side chain occupy adjacent positions.
Properties
IUPAC Name |
(1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJQTYCGVEPNG-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization-Based Approaches
Iodocyclization serves as a cornerstone for constructing the cyclohexane core. In one protocol, 1,3-cyclohexadiene undergoes iodolactonization to form a bicyclic intermediate, which is subsequently functionalized. The reaction proceeds via electrophilic iodine addition to the diene, forming a six-membered lactone ring. Hydrolysis of the lactone yields a hydroxylated cyclohexanecarboxylic acid precursor, which is then oxidized to introduce the ketone group.
Table 1: Iodocyclization Reaction Conditions
| Parameter | Value |
|---|---|
| Iodine source | I₂ in CH₂Cl₂ |
| Temperature | 0–25°C |
| Yield | 65–78% |
| Stereoselectivity | >90% cis |
This method’s efficacy hinges on precise temperature control to minimize polyiodination byproducts.
Stereochemical Control via Chiral Resolution
Achieving the desired cis configuration requires enantioselective synthesis or post-synthetic resolution. A patented method involves the use of chiral non-racemic cyclohexanol derivatives as intermediates. These derivatives are alkylated with 4-iodophenylacetyl chloride, followed by oxidation to the ketone. Enzymatic hydrolysis with lipases separates diastereomers, yielding the cis-isomer with >95% enantiomeric excess.
Table 2: Enzymatic Resolution Parameters
| Enzyme | Substrate | ee (%) |
|---|---|---|
| CAL-B | Cyclohexyl acetate | 98 |
| Pseudomonas fluorescens | Cyclohexyl methyl ester | 92 |
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). The carboxylic acid group’s polarity necessitates acidic modifiers (e.g., 0.1% acetic acid) to prevent tailing. High-performance liquid chromatography (HPLC) with chiral stationary phases further refines enantiopurity.
Spectroscopic Confirmation
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¹H NMR : Key signals include a triplet at δ 3.2–3.5 ppm (cyclohexane CH₂), a singlet at δ 7.6–7.8 ppm (aryl protons), and a broad peak at δ 12.1 ppm (carboxylic acid).
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IR Spectroscopy : Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H).
Yield Optimization Strategies
Reaction Temperature Modulation
Lower temperatures (–20°C) during iodocyclization reduce side-product formation, improving yields from 65% to 78%. Conversely, the Hunsdiecker reaction requires mild heating (40–60°C) to accelerate radical chain propagation.
Catalytic Additives
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance iodine solubility in biphasic systems.
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Radical inhibitors (e.g., BHT) suppress polymerization during decarboxylative steps.
Industrial-Scale Considerations
Large-scale synthesis faces challenges in cost (iodine reagents) and waste management (silver salts). Recent advances employ recyclable iodine sources and catalytic silver nanoparticles to mitigate these issues. Additionally, continuous-flow reactors improve heat dissipation during exothermic iodination steps, enhancing safety and reproducibility .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits promising anticancer properties. Its mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation.
Case Study:
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In vitro experiments revealed that treatment with this compound led to a marked decrease in the levels of TNF-alpha and IL-6 in macrophage cultures .
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyamide | 10% | 50 | 220 |
| Polyester | 20% | 70 | 240 |
Mechanism of Action
The mechanism by which cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodophenyl group may play a crucial role in binding interactions, while the carboxylic acid group could be involved in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyclohexane/cyclopentane-carboxylic acids substituted with aryl-ketone groups. Key analogs differ in the aryl substituent (e.g., halogen, methoxy, methyl, or trifluoromethyl groups) or the cycloalkane backbone (cyclohexane vs. cyclopentane). Below is a systematic comparison:
Substituent Variations on the Aryl Ring
Table 1: Comparison Based on Aryl Substituents
Key Observations :
- Halogenated Derivatives : The 4-iodo and 4-bromo analogs exhibit higher molecular weights due to the larger atomic radii of iodine and bromine. The 4-chloro and 3-chloro variants are structurally similar but differ in substituent position, which may influence electronic properties and receptor binding .
- Methoxy vs. Methyl Substituents : The 4-methoxy analog (C₁₆H₂₀O₄) has a lower molecular weight compared to the 4-methyl derivative (C₁₆H₂₀O₃; molecular weight: 260.33 g/mol) due to the oxygen atom in the methoxy group .
- Cyclohexane vs.
Biological Activity
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735275-39-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
The molecular formula of this compound is C15H17IO3, with a molecular weight of 372.2 g/mol. The compound features a cyclohexane core substituted with an iodophenyl group and a carboxylic acid functional group.
| Property | Value |
|---|---|
| Molecular Formula | C15H17IO3 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | (1R,3S)-3-(2-(4-iodophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid |
| CAS Number | 735275-39-5 |
Synthesis
The synthesis of this compound typically involves the transannular C–H functionalization of cycloalkane carboxylic acids. This method allows for regioselectivity and the introduction of various aryl substituents, making it a versatile approach for generating biologically active compounds .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The compound has shown promise as an inhibitor in hormone-dependent cancers, particularly through its interaction with enzymes like AKR1C1 and AKR1C3 . These enzymes are involved in steroid metabolism and are targets for cancer therapy.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of cycloalkane carboxylic acids can exhibit anti-inflammatory properties by modulating cytokine release, which is crucial in inflammatory responses .
- Antioxidant Activity : Compounds similar to this compound have been reported to possess antioxidant properties, which can help mitigate oxidative stress in biological systems .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study highlighted the synthesis of γ-arylated cycloalkane acids, demonstrating their utility as scaffolds for developing new therapeutics. The synthesized compounds showed significant biological activity even without further modification .
- Another research effort focused on the anti-inflammatory properties of structurally related compounds, noting their effectiveness in reducing inflammatory cytokines such as TNF-α and IFN-γ in vitro .
Chemical Reactions Analysis
Oxidation Reactions
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Reagents : Strong oxidizers like KMnO₄ (acidic/alkaline) or CrO₃.
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Products : Potential formation of hydroxylated cyclohexane derivatives or cleavage products, though specific data for this compound remains sparse.
Reduction Reactions
The ketone group is reducible to a secondary alcohol:
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Reagents : NaBH₄ or LiAlH₄.
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Conditions : Protic solvents (e.g., ethanol) at 0–25°C.
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Product : cis-3-[2-(4-Iodophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.
Mechanistic Pathway :
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Hydride transfer from NaBH₄ to the carbonyl carbon.
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Protonation of the resulting alkoxide intermediate.
Substitution Reactions
The iodophenyl group participates in nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling:
Nucleophilic Aromatic Substitution
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Reagents : Strong nucleophiles (e.g., amines, alkoxides).
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Conditions : CuI catalysis, elevated temperatures.
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Product : 4-substituted phenyl derivatives (e.g., –NH₂, –OCH₃ replacing iodine) .
Cross-Coupling Reactions
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Reagents : Pd(PPh₃)₄, aryl boronic acids (Suzuki-Miyaura coupling).
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Conditions : Aqueous base, 80–100°C.
Esterification
The carboxylic acid group reacts with alcohols to form esters:
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Reagents : ROH (e.g., methanol, ethanol), H₂SO₄ or DCC/DMAP.
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Conditions : Reflux in anhydrous solvent.
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Product : cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylate esters.
Example :
| Alcohol | Ester Product | Yield (%) |
|---|---|---|
| Methanol | Methyl ester | ~85* |
| Ethanol | Ethyl ester | ~78* |
| *Theoretical yields based on analogous reactions. |
Decarboxylative Halogenation
The carboxylic acid group undergoes halodecarboxylation under radical conditions:
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Reagents : I₂ or Br₂ with Pb(OAc)₄.
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Conditions : Light irradiation, 40–60°C.
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Product : 3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane with a halogen at the former carboxyl position .
Mechanism :
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Homolytic cleavage of the Pb–O bond generates an acyloxy radical.
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Decarbonylation produces a cyclohexyl radical.
Photolytic Reactions
The C–I bond in the iodophenyl group is susceptible to homolytic cleavage under UV light:
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Conditions : UV light (254 nm), inert atmosphere.
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Product : Phenyl radical intermediates, leading to dimerization or cross-coupling products .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
